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Compound of Interest

Compound Name: Cycloundeca-1,5-diene

Cat. No.: B15435240 Get Quote

This document provides an in-depth guide to the systematic naming of stereoisomers of

cycloundeca-1,5-diene, a molecule of interest in synthetic chemistry and drug development

due to its complex stereochemical landscape. The guide covers the application of Cahn-Ingold-

Prelog (CIP) priority rules for designating double bond geometry and molecular chirality.

Foundational IUPAC Nomenclature
The parent structure is an eleven-membered carbocyclic ring containing two double bonds.

According to IUPAC rules for naming cycloalkanes, the numbering begins at one of the double

bonds and proceeds around the ring in a direction that gives the other double bond the lowest

possible locant.[1] Therefore, the base name is cycloundeca-1,5-diene.

The stereochemistry of this molecule arises from two primary sources:

Geometric Isomerism at the two double bonds (C1-C2 and C5-C6).

Chirality, which can result from the presence of a trans (E) double bond within a medium-

sized ring, leading to non-superimposable mirror images (enantiomers).

Geometric Isomerism: (E/Z) Configuration
The configuration of each double bond is assigned as either E (entgegen, opposite) or Z

(zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] For each
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carbon of the double bond, the substituent with the higher atomic number is given higher

priority.

At C1 and C2: The substituents are C6 and C11 (on C1) and C3 (on C2), along with

hydrogen atoms. The ring segments are prioritized over the hydrogen atoms. The relative

priority of the two ring segments attached to each carbon of the double bond determines the

configuration.

At C5 and C6: Similarly, the substituents are C4 and C7, and their relative priorities

determine the configuration of this double bond.

This leads to three possible diastereomers:

(1Z,5Z)-cycloundeca-1,5-diene

(1E,5E)-cycloundeca-1,5-diene

(1E,5Z)-cycloundeca-1,5-diene

The (1Z,5E) and (1E,5Z) designations describe the same molecule due to the symmetry of the

numbering. The preferred IUPAC name will use the lower locant for the 'E' descriptor if a choice

is possible.

Chirality and Enantiomers: (R/S) Configuration
The presence of a conformationally rigid trans (E) double bond in a medium-sized ring (8-11

atoms) restricts the ring's flexibility and can remove planes of symmetry, thus rendering the

molecule chiral.

(1Z,5Z)-Isomer: This isomer, with two cis double bonds, is generally flexible enough to adopt

a conformation with a plane of symmetry. It is therefore typically considered achiral.

(1E,5E)-Isomer: The presence of two trans double bonds introduces significant ring strain

and conformational rigidity. This isomer lacks a plane of symmetry and is chiral, existing as a

pair of enantiomers.

(1E,5Z)-Isomer: This isomer also lacks a plane of symmetry and is chiral, existing as another

pair of enantiomers.
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The absolute configuration of these chiral isomers is designated using the R (rectus) and S

(sinister) descriptors.[4] For molecules exhibiting planar chirality, the CIP rules are extended to

assign a configuration based on the arrangement of groups relative to a chiral plane.

The complete IUPAC names for the stereoisomers are:

(1Z,5Z)-cycloundeca-1,5-diene

(R)-(1E,5E)-cycloundeca-1,5-diene

(S)-(1E,5E)-cycloundeca-1,5-diene

(R)-(1E,5Z)-cycloundeca-1,5-diene

(S)-(1E,5Z)-cycloundeca-1,5-diene

The diagram below illustrates the stereoisomeric relationships.
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Stereoisomeric relationships of cycloundeca-1,5-diene.

Quantitative Data
Specific experimental data for cycloundeca-1,5-diene isomers are not widely available. The

following table presents data for analogous medium-ring dienes to provide representative

values for researchers.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Ionization
Energy (eV)

(E,Z)-Cyclodeca-

1,5-diene[5][6]
C₁₀H₁₆ 136.23

196.8 at 760

mmHg
8.90

(E,Z)-

Cyclododeca-

1,5-diene[7][8]

C₁₂H₂₀ 164.29 Not available Not available

Experimental Protocols
Protocol 1: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)

The stereoselective synthesis of specific cycloundeca-1,5-diene isomers can be achieved

using ring-closing metathesis, a powerful method for forming cyclic olefins.

Precursor Synthesis: Synthesize a linear undecatriene precursor with defined

stereochemistry at the internal double bond(s) which will remain in the final product. This can

be accomplished through methods like the Wittig reaction or other stereocontrolled

olefination techniques.

Ring-Closing Metathesis: Dissolve the acyclic precursor in a suitable solvent (e.g.,

dichloromethane) under an inert atmosphere (argon or nitrogen). Add a Grubbs or Hoveyda-

Grubbs catalyst (typically 1-5 mol%). The reaction is typically run at room temperature or

with gentle heating (40 °C) for several hours to overnight.

Workup and Purification: Quench the reaction by adding ethyl vinyl ether. Remove the

solvent under reduced pressure. Purify the resulting cyclic diene using flash column
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chromatography on silica gel. The stereochemistry of the newly formed double bond is often

influenced by the catalyst and reaction conditions, but typically yields the Z-isomer.

Protocol 2: Isomer Separation and Characterization

Separation: The separation of diastereomers can be accomplished using standard silica gel

chromatography. The separation of enantiomers requires a chiral stationary phase (CSP) in

high-performance liquid chromatography (HPLC) or supercritical fluid chromatography

(SFC). A common workflow is to first separate diastereomers and then resolve the

enantiomeric pairs.

Structural Verification:

NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the connectivity. The stereochemistry

of the double bonds can be determined using 2D NMR techniques like Nuclear

Overhauser Effect Spectroscopy (NOESY), where through-space correlations between

protons on adjacent carbons of a Z-double bond will be observed.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition.

Optical Rotation: For chiral isomers, measure the specific rotation using a polarimeter to

distinguish between enantiomers, which will rotate plane-polarized light in equal but

opposite directions.

The logical workflow for synthesis and analysis is depicted below.
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Experimental workflow for cyclodiene synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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